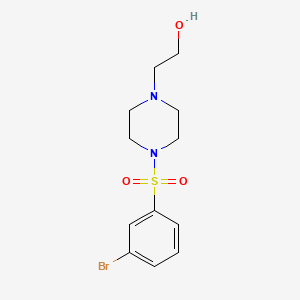
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17BrN2O3S and a molecular weight of 349.24 g/mol . This compound features a piperazine ring substituted with a 3-bromophenylsulfonyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, including tubulin and Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit tubulin polymerization , while others may bind to the active site of LmPTR1 .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, such as cell division and growth .
Result of Action
Similar compounds have been shown to have various biological activities, such as antifungal and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate the formation of the piperazine ring. The key step includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
2-(4-Bromophenyl)thiazole: A compound with potential pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of a piperazine ring, a bromophenylsulfonyl group, and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(17,18)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWAWHGHIMNMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[methyl(methylsulfonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604111.png)
![N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604112.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604113.png)
![N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604115.png)
![N-[2-(1-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604118.png)
![N-[2-(2-furoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604120.png)
![N-[2-(2-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604121.png)
![N-{2-[(2-pyrazinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604122.png)
![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604125.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[2-(isonicotinoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604127.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604129.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
